molecular formula C14H11ClN4O2 B12918825 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine CAS No. 918304-41-3

6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine

Cat. No.: B12918825
CAS No.: 918304-41-3
M. Wt: 302.71 g/mol
InChI Key: HKPGTIQMDVMDLV-UHFFFAOYSA-N
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Description

6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine is a complex organic compound that features a purine core substituted with a chloro group and a benzo[e][1,4]dioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[e][1,4]dioxepin intermediate, which is then coupled with a purine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine involves its interaction with molecular targets such as enzymes or receptors. The chloro and benzo[e][1,4]dioxepin groups can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Shares the chloro and aromatic ring features.

    6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Contains a similar heterocyclic structure.

Uniqueness

6-chloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

918304-41-3

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

6-chloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine

InChI

InChI=1S/C14H11ClN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2

InChI Key

HKPGTIQMDVMDLV-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)Cl

Origin of Product

United States

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